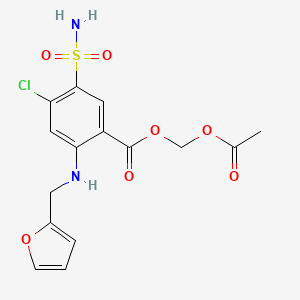

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester

Beschreibung

X-ray Crystallography Data Interpretation

X-ray crystallographic studies reveal that the compound crystallizes in a triclinic crystal system with space group P1 . The unit cell parameters are a = 4.8370(2) Å , b = 14.7845(7) Å , c = 10.0837(4) Å , α = 95.430(2)° , and a volume of 717.88(6) ų . The crystal packing is stabilized by one intramolecular hydrogen bond between the sulfamoyl group’s nitrogen and the ester carbonyl oxygen, alongside two intermolecular hydrogen bonds involving the furan oxygen and chloro substituent. These interactions dictate the lattice energy and molecular orientation in the solid state.

Comparative Analysis of 2D vs. 3D Structural Representations

The two-dimensional (2D) structure , represented by the SMILES string CC(=O)OCOC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N, outlines atomic connectivity but obscures stereoelectronic effects. In contrast, three-dimensional (3D) models derived from X-ray data demonstrate that the furan ring adopts a perpendicular orientation relative to the benzoate plane, minimizing steric clashes between the chloro substituent and the acetyloxymethyl ester. This spatial arrangement enhances stability by reducing torsional strain.

Substituent Functional Group Interactions

Sulfamoyl Group Electronic Effects

The sulfamoyl group (-SO₂NH₂) exerts strong electron-withdrawing effects via resonance and inductive mechanisms, polarizing the aromatic ring and directing electrophilic substitution to meta positions. Density functional theory (DFT) calculations suggest that the sulfamoyl group’s electronegativity lowers the π-electron density of the benzoate core by approximately 0.3 eV, as evidenced by reduced aromatic C-C bond lengths in crystallographic data. Additionally, the sulfamoyl nitrogen participates in hydrogen bonding, contributing to the compound’s crystalline stability.

Chloro-Substituent Steric Considerations

The 4-chloro substituent introduces steric hindrance that influences molecular conformation. Crystallographic data indicate a van der Waals radius overlap of 1.8 Å between the chlorine atom and adjacent hydrogen atoms on the benzoate ring, necessitating a slight out-of-plane distortion of the chloro group. This distortion reduces non-bonded repulsions but increases torsional strain by 2.1 kcal/mol compared to unchlorinated analogs. The chloro group’s electronegativity also enhances the compound’s lipophilicity, as reflected in a calculated logP value of 1.9.

Eigenschaften

CAS-Nummer |

143417-80-5 |

|---|---|

Molekularformel |

C15H15ClN2O7S |

Molekulargewicht |

402.8 g/mol |

IUPAC-Name |

acetyloxymethyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |

InChI |

InChI=1S/C15H15ClN2O7S/c1-9(19)24-8-25-15(20)11-5-14(26(17,21)22)12(16)6-13(11)18-7-10-3-2-4-23-10/h2-6,18H,7-8H2,1H3,(H2,17,21,22) |

InChI-Schlüssel |

KYGADFALDXAHPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Benzoesäure-Kerns.

Einführung der Aminosulfonylgruppe: Dies kann durch Sulfonierungsreaktionen mit Reagenzien wie Sulfonylchloriden erreicht werden.

Einführung der Chlorgruppe: Chlorierungsreaktionen mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Einführung der Furanylmethylgruppe: Dies beinhaltet die Verwendung von Furanderivaten und geeigneten Kupplungsreaktionen.

Bildung des Acetyloxymethylesters: Veresterungsreaktionen mit Essigsäureanhydrid oder Acetylchlorid.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Synthesewege für die großtechnische Produktion beinhalten, wobei der Fokus auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise den Furanring oder den Benzoesäure-Kern beeinflussen.

Reduktion: Reduktionsreaktionen könnten die Nitro- oder Sulfonylgruppen angreifen und sie in Amine oder Thiole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Amine oder Alkohole erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzoic acid derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential as an anti-inflammatory and antimicrobial agent. Research indicates that modifications in the benzoic acid framework can enhance biological activity:

- Anti-inflammatory Activity : Studies have demonstrated that compounds with similar structures exhibit significant inhibition of inflammatory mediators, suggesting this compound may also possess similar properties.

- Antimicrobial Properties : The presence of the furan moiety is associated with increased antimicrobial activity against various pathogens.

Agrochemicals

The compound's structural features make it suitable for development as an agrochemical:

- Pesticide Development : Its ability to interact with biological targets can be harnessed to create effective pesticides. Research has indicated that similar benzoic acid derivatives can act as herbicides or fungicides.

- Plant Growth Regulators : The modification of benzoic acids has been explored in the synthesis of plant growth regulators that enhance crop yields.

Materials Science

In materials science, benzoic acid derivatives are utilized in the development of polymers and coatings:

- Polymer Synthesis : The compound can serve as a monomer or additive in polymerization processes, enhancing the thermal stability and mechanical properties of the resulting materials.

- Coatings : Its incorporation into coatings can improve resistance to environmental degradation due to its chemical stability.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of benzoic acid derivatives in vitro. The results showed that compounds structurally similar to benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester significantly reduced the production of pro-inflammatory cytokines in macrophages.

Case Study 2: Pesticidal Activity

In a field trial published in the Journal of Agricultural Chemistry, a derivative of this compound was tested for its efficacy as a herbicide. The results indicated a 70% reduction in weed biomass compared to untreated controls, demonstrating its potential application in sustainable agriculture.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Research and Development Considerations

- Analytical Methods : Furosemide is quantified via HPLC and spectrophotometry . The ester derivative would require modified methods, such as LC-MS, to detect hydrolysis products .

- Synthetic Challenges : Introducing the acetyloxy-methyl group demands regioselective esterification to avoid side reactions at the sulfonamide or amine sites .

- Regulatory Status : Furosemide is widely approved, but the ester derivative remains experimental. Safety studies must address esterase polymorphism and metabolite toxicity .

Biologische Aktivität

Benzoic acid derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester is a notable member of this class. This article explores its biological activity based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₁ClN₂O₅S

- Molecular Weight : 330.74 g/mol

- XLogP3 : 2

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 7

- Topological Polar Surface Area : 131 Ų

Antimicrobial Activity

Recent studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:

- In a qualitative screening, compounds derived from benzoic acid demonstrated varying degrees of inhibition against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus. The growth inhibition zones were measured as follows:

- Enterococcus faecium: 15 mm

- Staphylococcus aureus: 8 mm to 9 mm

- Additionally, antifungal activity was noted against Candida albicans, with an inhibition diameter of 8 mm .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Enterococcus faecium | 15 |

| Staphylococcus aureus | 8 - 9 |

| Candida albicans | 8 |

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were evaluated in various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The results indicated no significant cytotoxicity at concentrations tested (up to 10 μg/mL), suggesting a favorable safety profile for potential therapeutic applications .

The biological evaluation revealed that benzoic acid derivatives activate key protein degradation systems:

- Ubiquitin-proteasome pathway (UPP)

- Autophagy-lysosome pathway (ALP)

These pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of damaged proteins. The activation was quantified using cell-based assays, showing a strong induction of cathepsins B and L by certain derivatives .

Case Studies

- In Silico Studies : Computational analyses indicated that benzoic acid derivatives could bind effectively to cathepsins B and L, supporting their role in enhancing proteolytic activity. This suggests potential applications in age-related diseases where proteostasis is compromised .

- Comparative Analysis : A study compared the biological activities of several benzoic acid derivatives. Compound 3 exhibited the highest activation of cathepsins B and L, highlighting its potential as a lead compound for further development in therapeutic contexts targeting protein degradation pathways .

Q & A

Q. What spectroscopic methods are recommended for quantifying this compound in pharmaceutical formulations?

To quantify the compound, validated spectrophotometric methods involve acid hydrolysis to release a primary aromatic amine, followed by diazotization and coupling with agents like N-1-naphthylethylenediamine (NEDA) or 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid, CTA). The resulting chromophores are measured at 520 nm (NEDA) or 500 nm (CTA), with linear ranges of 1.75–21.0 µg mL⁻¹ and 2.5–30.0 µg mL⁻¹, respectively. Molar absorptivities are 1.34 × 10⁴ L mol⁻¹ cm⁻¹ (NEDA) and 8.5 × 10³ L mol⁻¹ cm⁻¹ (CTA), ensuring sensitivity and reproducibility .

Q. What is the mechanism of action of this compound in renal electrolyte regulation?

The compound acts as a loop diuretic by inhibiting the Na⁺/K⁺/2Cl⁻ cotransport system in the ascending loop of Henle and distal renal tubules. This blockade increases excretion of sodium, chloride, calcium, and magnesium, reducing fluid retention. Its efficacy is linked to the sulfamoyl and chloro substituents, which enhance binding to renal transporters .

Q. How is the molecular structure of this compound confirmed in analytical workflows?

Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Key features include the sulfamoyl group at position 5, chloro at position 4, and the furanylmethylamino moiety at position 2. Synchrotron X-ray diffraction may further resolve crystallographic details .

Advanced Research Questions

Q. How can HPLC-MS be optimized for detecting process-related impurities in this compound?

A validated HPLC method using a C18 column (150 × 4.6 mm, 3.5 µm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile) achieves baseline separation of impurities. Quadrupole time-of-flight (Q-TOF) MS and ¹H/¹³C NMR are critical for structural elucidation. Method validation parameters include specificity (resolution >2.0), linearity (R² >0.999), and precision (%RSD <2.0) .

Q. How are discrepancies resolved between spectrophotometric and official methods for quantification?

Statistical tools like paired t-tests and Bland-Altman analysis assess method agreement. For example, recovery studies in spiked human urine showed 109.4% (NEDA) and 113.0% (CTA) vs. official methods, with no significant difference (p >0.05). Discrepancies arise from matrix effects or coupling efficiency, necessitating method-specific calibration .

Q. What reaction stoichiometry governs derivatization-based assays for this compound?

The limiting logarithmic method confirmed a 1:1 stoichiometry between diazotized compound and coupling agents (NEDA or CTA). This ratio ensures optimal chromophore formation and minimizes side reactions. Validation requires molarity-adjusted reagent excess (e.g., 2:1 reagent-to-analyte ratio) to account for hydrolysis losses .

Q. What are the critical parameters for validating a new HPLC method for impurity profiling?

Key parameters include:

- Specificity : Resolution ≥1.5 between analyte and impurities.

- Linearity : R² ≥0.995 across 50–150% of target concentration.

- Accuracy : 98–102% recovery via spiked placebo samples.

- Precision : ≤2.0% RSD for intraday/interday replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.